Regioisomeric Advantage: Quantified Lipophilicity Difference Distinguishes 5-Bromo from 4-Trifluoromethoxy Isomer for CNS and Cell-Permeability Applications
The target compound (5-bromo-2-trifluoromethoxy isomer, CAS 1704069-28-2) exhibits a significantly lower LogP of 3.38 compared to 4.46 for its 2-bromo-4-trifluoromethoxy regioisomer (CAS 957062-75-8), a difference of -1.08 LogP units . This translates to an estimated 12-fold lower octanol-water partition coefficient (P ratio ≈ 12.0) for the target compound. In the context of Lipinski's rules for CNS drug-likeness, this difference moves the compound from potentially excessive lipophilicity (LogP > 4, associated with poor solubility and higher promiscuity) into a more favorable range (LogP 1.5–3.5) .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.3782 |
| Comparator Or Baseline | 2-Bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide (CAS 957062-75-8): LogP = 4.459 (Chemsrc) or 3.940 (Fluorochem) |
| Quantified Difference | ΔLogP = -1.08 (Chemsrc baseline); translates to a 12.0-fold difference in partition coefficient (P ratio = 10^(ΔLogP)) |
| Conditions | Calculated physicochemical properties; validated by independent databases (Leyan vs. Chemsrc/Molbase) |
Why This Matters
This difference in lipophilicity directly impacts predictions for CNS exposure, solubility, and metabolic stability, making the target compound a superior choice when both halogen and electron-withdrawing character are needed without the excessive lipophilicity associated with higher LogP analogs.
- [1] Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. View Source
